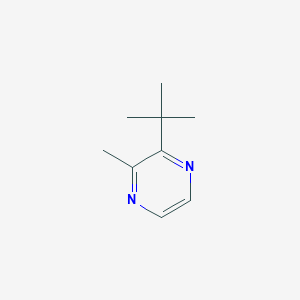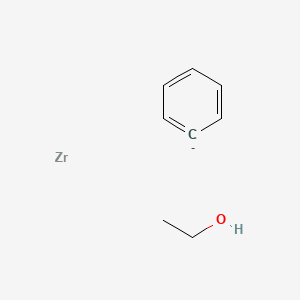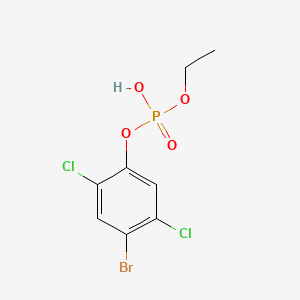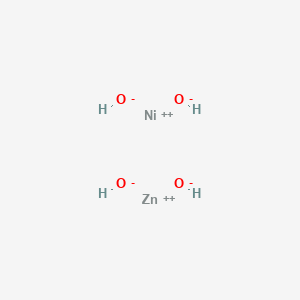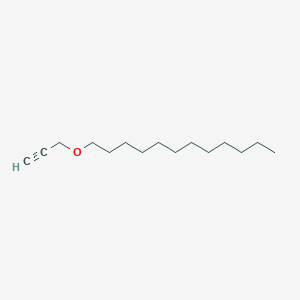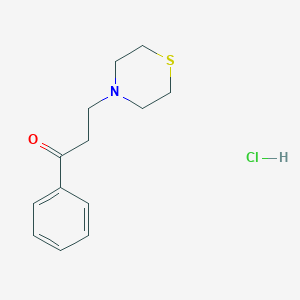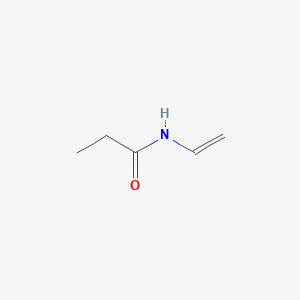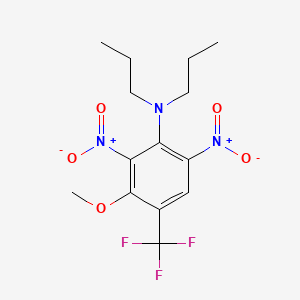
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline is a chemical compound known for its unique structural properties and applications. It is a derivative of trifluralin, a widely used pre-emergence herbicide. This compound is characterized by the presence of methoxy, dinitro, dipropyl, and trifluoromethyl groups attached to an aniline ring, making it a complex and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method includes the nitration of a suitable aniline derivative, followed by the introduction of methoxy and trifluoromethyl groups. The final step involves the alkylation of the aniline nitrogen atoms with propyl groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and alkylation processes under controlled conditions. The use of catalysts and specific reaction temperatures ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
化学反应分析
Types of Reactions
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
科学研究应用
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including herbicidal and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the formulation of herbicides and other agrochemicals.
作用机制
The mechanism of action of 3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline involves the inhibition of cell division. The compound disrupts the formation of microtubules, which are essential for mitosis. By binding to tubulin, it prevents the polymerization of microtubules, leading to cell cycle arrest at the metaphase stage. This mechanism is similar to that of trifluralin, its parent compound.
相似化合物的比较
Similar Compounds
Trifluralin: 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline
Prodiamine: 1,3-diamino-N1,N1-dipropyl-2,6-dinitro-4-trifluoromethylbenzene
Pendimethalin: N-(1-ethylpropyl)-2,6-dinitro-3,4-xylidine
Uniqueness
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds and may enhance its biological activity and effectiveness in various applications.
属性
CAS 编号 |
36462-40-5 |
|---|---|
分子式 |
C14H18F3N3O5 |
分子量 |
365.30 g/mol |
IUPAC 名称 |
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H18F3N3O5/c1-4-6-18(7-5-2)11-10(19(21)22)8-9(14(15,16)17)13(25-3)12(11)20(23)24/h8H,4-7H2,1-3H3 |
InChI 键 |
NELVKRRREKWBII-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C1=C(C=C(C(=C1[N+](=O)[O-])OC)C(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14671074.png)

![Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]-](/img/structure/B14671093.png)
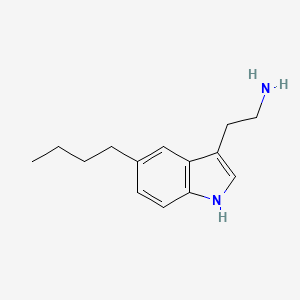
![2-[(Pyridin-4-yl)methyl]-1H-indole](/img/structure/B14671105.png)
